(3,5-Dibromo-4-methylphenyl)methanol
Overview
Description
(3,5-Dibromo-4-methylphenyl)methanol: is an organic compound characterized by a benzene ring substituted with two bromine atoms, a methyl group, and a methanol group
Synthetic Routes and Reaction Conditions:
Bromination of 4-Methylphenol: The compound can be synthesized by the bromination of 4-methylphenol using bromine in the presence of a catalyst such as ferric bromide (FeBr3).
Reduction of 3,5-Dibromo-4-methylbenzaldehyde: Another method involves the reduction of 3,5-dibromo-4-methylbenzaldehyde using reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
(3,5-Dibromo-4-methylphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 3,5-dibromo-4-methylbenzaldehyde using oxidizing agents like chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert the compound to 3,5-dibromo-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH), to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), aqueous conditions.
Major Products Formed:
3,5-Dibromo-4-methylbenzaldehyde (from oxidation).
3,5-Dibromo-4-methylbenzyl alcohol (from reduction).
Various substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
(3,5-Dibromo-4-methylphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(3,5-Dibromo-4-methylphenyl)methanol: can be compared with other similar compounds such as (3,5-Dibromophenyl)methanol and (3,5-Dibromo-4-methoxyphenyl)methanol . These compounds differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the methoxy group in (3,5-Dibromo-4-methoxyphenyl)methanol , for instance, can influence its solubility and binding affinity in biological systems.
Comparison with Similar Compounds
(3,5-Dibromophenyl)methanol
(3,5-Dibromo-4-methoxyphenyl)methanol
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Properties
IUPAC Name |
(3,5-dibromo-4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGYASYCYJUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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